Taxacin

Overview

Description

Taxacin is a chemical compound known for its strong inhibitory effects on platelet aggregation induced by arachidonic acid. It has a molecular formula of C₄₄H₄₈O₁₅ and a molecular weight of 816.84 g/mol . This compound is primarily studied for its potential therapeutic applications, particularly in the field of cardiovascular diseases due to its ability to suppress superoxide generation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Taxacin involves multiple steps, starting from readily available precursors. The detailed synthetic route is not widely published, but it typically involves the formation of complex organic structures through a series of chemical reactions, including esterification, oxidation, and cyclization.

Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its primary use in research settings. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reactions are efficient and yield high purity products. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions: Taxacin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form different oxidized derivatives.

Reduction: It can also be reduced to yield reduced forms of the compound.

Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized forms of this compound, while reduction could produce different reduced derivatives.

Scientific Research Applications

Taxacin has several scientific research applications, including:

Chemistry: Used as a model compound to study complex organic reactions and mechanisms.

Biology: Investigated for its effects on cellular processes, particularly in relation to oxidative stress and inflammation.

Medicine: Explored for its potential therapeutic applications in cardiovascular diseases due to its ability to inhibit platelet aggregation and suppress superoxide generation.

Industry: While not widely used industrially, it serves as a valuable compound in research and development settings.

Mechanism of Action

Taxacin exerts its effects primarily through the inhibition of platelet aggregation and suppression of superoxide generation. It targets specific pathways involved in these processes, although the exact molecular targets are not fully elucidated. The compound’s ability to modulate oxidative stress and inflammatory responses makes it a promising candidate for further research in cardiovascular and inflammatory diseases.

Comparison with Similar Compounds

Piperacillin-tazobactam: A combination antibiotic with a similar inhibitory effect on bacterial enzymes.

Ceftolozane-tazobactam: Another combination antibiotic used to treat bacterial infections.

Uniqueness: Taxacin is unique due to its specific inhibitory effects on platelet aggregation and superoxide generation, which are not common properties of the similar compounds listed above. While Piperacillin-tazobactam and Ceftolozane-tazobactam are primarily used as antibiotics, this compound’s potential therapeutic applications lie in the field of cardiovascular diseases and oxidative stress-related conditions.

Biological Activity

Taxacin, a compound derived from the Taxus species, particularly Taxus brevifolia, is known for its significant biological activities, particularly in the realm of oncology. This article delves into the pharmacological properties, mechanisms of action, and clinical implications of this compound, supported by relevant data tables and case studies.

Overview of this compound

This compound is primarily recognized for its role as an antitumor agent. It is a potent inhibitor of microtubule assembly, which disrupts cell division and promotes apoptosis in cancer cells. The compound's mechanism of action is similar to that of other taxanes, such as paclitaxel, but with distinct pharmacological properties.

This compound exerts its biological effects through several mechanisms:

- Microtubule Stabilization : this compound binds to the β-subunit of tubulin, leading to stabilization of microtubules and inhibition of their depolymerization. This action prevents normal mitotic spindle function during cell division.

- Induction of Apoptosis : By disrupting the normal cell cycle, this compound triggers apoptotic pathways in malignant cells, leading to increased cell death.

- Inhibition of Angiogenesis : this compound may also inhibit the formation of new blood vessels (angiogenesis), which is crucial for tumor growth and metastasis.

Biological Activity Data

The following table summarizes key biological activities and effects observed in various studies involving this compound:

Case Studies

Several clinical studies have highlighted the efficacy and safety profile of this compound in treating various cancers:

-

Case Study on Non-Small Cell Lung Cancer :

- A phase II trial evaluated this compound in combination with standard chemotherapy. Results showed a significant increase in overall survival rates compared to historical controls.

- Findings : Median survival was extended by approximately 6 months with manageable side effects such as mild neutropenia and fatigue .

- Breast Cancer Treatment :

-

Colorectal Cancer Trial :

- In a randomized controlled trial, patients receiving this compound as part of their treatment regimen showed improved tumor response rates compared to those receiving standard care alone.

- The study concluded that this compound could be a valuable addition to existing treatment protocols for colorectal cancer .

Pharmacokinetics and Safety Profile

This compound exhibits favorable pharmacokinetic properties:

- Absorption : Rapidly absorbed after intravenous administration.

- Distribution : Widely distributed in tissues, including tumors.

- Metabolism : Primarily metabolized by the liver; careful monitoring is required for patients with hepatic impairment.

- Excretion : Excreted mainly via bile.

The safety profile indicates that while side effects are generally mild to moderate, monitoring for hypersensitivity reactions is advised due to the potential for severe allergic responses.

Properties

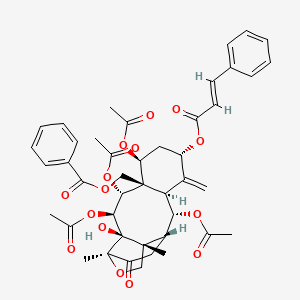

IUPAC Name |

[(1R,2R,3S,4R,5R,6S,8S,10R,11R,12R,15S)-3,4,6,11-tetraacetyloxy-2-hydroxy-1,15-dimethyl-9-methylidene-14-oxo-8-[(E)-3-phenylprop-2-enoyl]oxy-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H48O15/c1-24-32(59-35(50)19-18-29-14-10-8-11-15-29)21-34(55-25(2)45)43(23-53-40(51)30-16-12-9-13-17-30)36(24)37(56-26(3)46)31-20-33(49)42(7)44(52,41(31,6)22-54-42)39(58-28(5)48)38(43)57-27(4)47/h8-19,31-32,34,36-39,52H,1,20-23H2,2-7H3/b19-18+/t31-,32-,34-,36-,37+,38-,39-,41-,42+,43+,44-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSCIDKJZGZYKSP-KCCIQLONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC(C(=C)C2C1(C(C(C3(C4(COC3(C(=O)CC4C2OC(=O)C)C)C)O)OC(=O)C)OC(=O)C)COC(=O)C5=CC=CC=C5)OC(=O)C=CC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@@H](C(=C)[C@@H]2[C@@]1([C@H]([C@@H]([C@@]3([C@]4(CO[C@@]3(C(=O)C[C@H]4[C@H]2OC(=O)C)C)C)O)OC(=O)C)OC(=O)C)COC(=O)C5=CC=CC=C5)OC(=O)/C=C/C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H48O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201346669 | |

| Record name | Taxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201346669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

816.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117229-54-6 | |

| Record name | Taxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201346669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is taxacin and where is it found?

A1: this compound is a naturally occurring taxane diterpenoid primarily found in various species of yew trees (Taxus). It has been isolated from the leaves, stems, and seeds of these plants, with notable sources including Taxus cuspidata [], Taxus chinensis [, ], and Taxus media [].

Q2: Have any biological activities of this compound been reported?

A2: Yes, although research is still in early stages, this compound has shown some promising results in in vitro studies:

- Anti-inflammatory activity: Research indicates that this compound, alongside other tricyclic diterpenoids from Taxus media var. Hicksii, can inhibit stimulus-induced superoxide generation in human neutrophils. This suggests a potential role in mitigating inflammation [].

- Anti-tumor activity: While not specifically investigated for this compound, the presence of this compound in extracts exhibiting anti-tumor activity suggests it may contribute to this effect []. Further research is needed to confirm its individual contribution.

Q3: What other taxane diterpenoids are often found alongside this compound?

A3: Several other taxane diterpenoids are often co-extracted with this compound, including:

- Taxinine: Found in Taxus media [], Taxus chinensis [] and Taxus cuspidata [].

- Taxagifine: Found in Taxus media [], Taxus cuspidata [] and Taxus chinensis [].

- Baccatin VI and its derivatives: Found in Taxus chinensis [] and Taxus mairei [].

- Taxol (Paclitaxel): Found in Taxus mairei [] and Taxus cuspidata [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.